![molecular formula C6H7N3O4 B455585 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 401906-11-4](/img/structure/B455585.png)
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is used as a building block for the synthesis of biologically active compounds, and it serves as an intermediate for the synthesis of pyrazole-benzimidazole derivatives, which are potent Aurora A/B kinase inhibitors .
Molecular Structure Analysis
The molecular structure of “1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES string [O-]N+=O)=N1)=CN1CC) and the InChI string 1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 185.14 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
This compound serves as a precursor in the synthesis of various pyrazole derivatives. Pyrazoles are a class of organic compounds with significant pharmaceutical applications due to their biological activities . The nitro group in 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various reactions, such as reduction or cycloaddition, to yield a diverse range of pyrazole-based structures.
Antibacterial Agents
Research indicates that pyrazole derivatives exhibit antibacterial properties . The carboxylic acid group in 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be modified to enhance its interaction with bacterial cell walls, potentially leading to the development of new antibacterial agents.
Anti-inflammatory Applications
Pyrazole compounds are known to possess anti-inflammatory activities . The structural flexibility of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid allows for the design of molecules that can interfere with inflammatory pathways, offering a pathway for the development of novel anti-inflammatory drugs.
Cancer Research
The nitro group of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be utilized in cancer research. Nitro compounds can act as hypoxia-activated prodrugs, which become cytotoxic in the low-oxygen environment of tumors . This property is valuable for targeting cancer cells while minimizing damage to healthy tissues.
Analgesic Properties
Pyrazole derivatives have been identified with analgesic properties, which can be attributed to their interaction with pain receptors . The modification of the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid molecule could lead to the creation of new pain-relief medications.
Anticonvulsant Effects
The pyrazole core is a common feature in compounds with anticonvulsant effects, used in the treatment of epilepsy . The ability to introduce various substituents at the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid framework allows for the optimization of such compounds for better therapeutic efficacy.
Herbicidal Activity
Pyrazole derivatives can also function as herbicides, controlling the growth of unwanted plants and weeds . The structural modification of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can lead to the development of herbicidal compounds with specific modes of action.
Eco-Friendly Catalysis
In green chemistry, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be used as a building block for catalysts that promote environmentally friendly reactions . Such catalysts can be designed to facilitate reactions under mild conditions, reducing the need for hazardous chemicals and energy-intensive processes.
Safety and Hazards
properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXMOFHJNSAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.